Phenoxymethyl ether
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Overview
Description
. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phenyl group attached to a methylene bridge, which is further connected to an ether group.
Preparation Methods
Phenoxymethyl ether can be synthesized through several methods. One common method is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . This method is widely used due to its efficiency and simplicity. Another method involves the dehydration of alcohols in the presence of sulfuric acid, although this method is limited to primary alcohols .
Chemical Reactions Analysis
Phenoxymethyl ether undergoes various chemical reactions, including:
Acidic Cleavage: The most common reaction is the cleavage of the C–O bond using strong acids like HBr or HI.
Oxidation: this compound can be oxidized to form phenoxyacetic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Scientific Research Applications
Phenoxymethyl ether has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of polymers and as a viscosity reducer in epoxy resin systems.
Mechanism of Action
The mechanism of action of phenoxymethyl ether involves its ability to act as a nucleophile in various chemical reactions. The ether oxygen can donate electron density, making it reactive towards electrophiles. This property is utilized in various synthetic applications, where this compound acts as a building block for more complex molecules.
Comparison with Similar Compounds
Phenoxymethyl ether is similar to other ethers like anisole (methyl phenyl ether) and benzyl methyl ether. its unique structure, with a phenyl group attached to the methylene bridge, gives it distinct reactivity and applications . Other similar compounds include phenyl glycidyl ether and phenoxyacetic acid .
Properties
CAS No. |
3807-05-4 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
phenoxymethoxymethoxybenzene |
InChI |
InChI=1S/C14H14O3/c1-3-7-13(8-4-1)16-11-15-12-17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
ZPVJVNSMBCNDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCOCOC2=CC=CC=C2 |
Origin of Product |
United States |
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